![molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3](/img/structure/B2441858.png)
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Descripción general
Descripción
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the CAS Number: 1202072-44-3 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is 1S/C9H12O3S/c10-8-6-1-5 (9 (11)12)2-7 (8)4-13-3-6/h5-7H,1-4H2, (H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The exact boiling point and other physical and chemical properties are not specified in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Techniques : The compound 9-Borabicyclo[3.3.1]nonane (9-BBNH), related to 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, demonstrates the formation of dimers in the solid state, as shown by X-ray crystal structures. This indicates potential applications in the synthesis of complex organic structures (Lang, Nöth, & Schmidt, 1995).
- Conformational Analysis : The 9-oxobicyclo[3.3.1]nonane derivatives, closely related to the compound , have been analyzed for their conformational properties using NMR spectroscopy and Molecular Mechanics Calculations. This suggests applications in understanding and designing molecular structures with specific conformational properties (Camps, Castañé, Jaime, Pérez, & Vázquez, 1995).
Chemical Reactions and Transformations
- Reaction Selectivity Studies : The compound has been studied for its regioselective base-induced elimination, offering insights into selective chemical reactions, which is crucial for developing efficient synthetic routes (Lautens, Fillion, & Sampat, 1998).
- Applications in Nanoparticle Synthesis : 9-Borabicyclo[3.3.1]nonane, related to the compound, is used as a reducing agent in the synthesis of gold nanoparticles. This suggests potential uses in nanoparticle synthesis and materials science (Sardar & Shumaker-Parry, 2009).
Applications in Organic Synthesis
- Synthesis of Aldehydes : There are methods described for the direct reduction of carboxylic acids to aldehydes using B-acyloxy-9-borabicyclo[3.3.1]nonane, suggesting applications in the synthesis of complex organic molecules (Cha, Lee, Yoon, Lee, & Kim, 1989).
- Enantioselective Synthesis : The compound has been used in enantioselective synthesis, indicating its importance in creating chiral molecules, which is significant in pharmaceutical research (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABQGBXOGNDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CSCC1C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


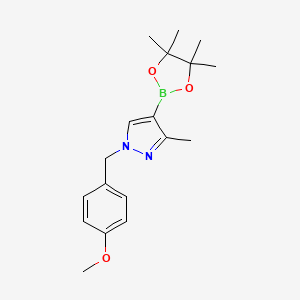
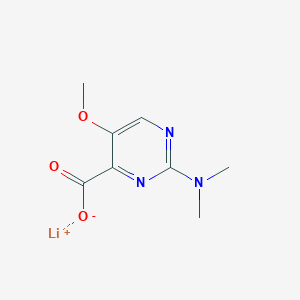
![3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2441778.png)
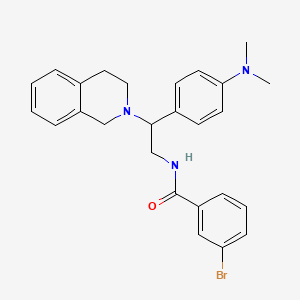
![1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2441781.png)
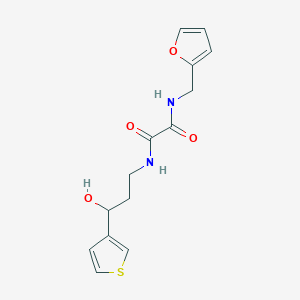

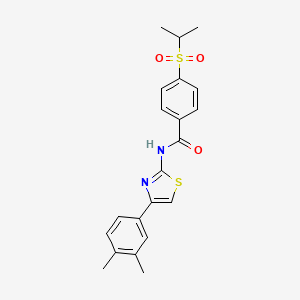

![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)
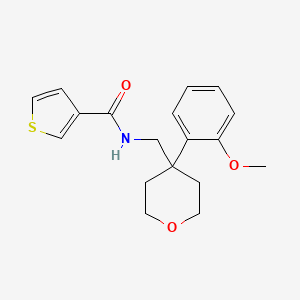
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)
![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)